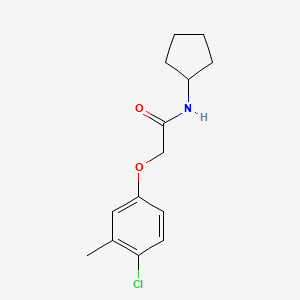
2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CP 55,940 and is a potent cannabinoid receptor agonist. It has been shown to have a high affinity for both the CB1 and CB2 receptors, making it a useful tool in studying the endocannabinoid system.
Mechanism of Action
CP 55,940 acts as a potent agonist for both the CB1 and CB2 receptors. When it binds to these receptors, it activates a signaling cascade that leads to a variety of physiological and biochemical effects. The exact mechanism of action of CP 55,940 is still being studied, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels in the brain.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-anxiety and anti-depressant effects. CP 55,940 has also been shown to have potential therapeutic benefits in the treatment of addiction, as it can reduce drug-seeking behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using CP 55,940 in scientific research is its high affinity for both the CB1 and CB2 receptors. This makes it a useful tool in studying the endocannabinoid system and its effects on various physiological and biochemical processes. However, one limitation of using CP 55,940 is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids in the body.
Future Directions
There are several future directions for research involving CP 55,940. One area of interest is the potential therapeutic benefits of this compound in the treatment of pain, inflammation, and addiction. Additionally, further research is needed to fully understand the mechanism of action of CP 55,940 and its effects on the endocannabinoid system. Finally, there is a need for more studies focused on the safety and toxicity of CP 55,940, particularly in relation to its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of CP 55,940 involves several steps. The first step is the synthesis of 4-chloro-3-methylphenol, which is then reacted with cyclopentyl bromide to form 4-chloro-3-methylphenoxy-cyclopentane. This compound is then reacted with N,N-diethylacetamide to form the final product, 2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide.
Scientific Research Applications
CP 55,940 has been used extensively in scientific research to study the endocannabinoid system. This compound has been shown to have a high affinity for both the CB1 and CB2 receptors, making it a useful tool in studying the physiological and biochemical effects of cannabinoid receptor activation. CP 55,940 has been used in a variety of studies, including those focused on pain, inflammation, and addiction.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10-8-12(6-7-13(10)15)18-9-14(17)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEKOTGXHLBFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5867760.png)
![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5867765.png)

![N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5867779.png)

![5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5867803.png)
![2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5867811.png)


![N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5867843.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B5867857.png)